Cas no 2172602-25-2 (prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate)

Prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a specialized pyrazole derivative featuring a propynyl ester group and an amino substituent at the 3-position. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling its use as a versatile intermediate in the preparation of heterocyclic scaffolds and pharmacologically active molecules. The presence of both an ester and an amino group allows for selective modifications, making it valuable in medicinal chemistry and agrochemical research. Its stable yet reactive structure facilitates controlled derivatization, supporting applications in the development of novel bioactive compounds. The compound is typically handled under standard laboratory conditions with appropriate safety precautions.
prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate structure
2172602-25-2 structure
Product Name:prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
CAS No:2172602-25-2
MF:C8H9N3O2
MW:179.175961256027
CID:6082624
PubChem ID:165525229
Update Time:2025-05-19

prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
    • 2172602-25-2
    • EN300-1626800
    • Inchi: 1S/C8H9N3O2/c1-3-4-13-8(12)6-5-11(2)10-7(6)9/h1,5H,4H2,2H3,(H2,9,10)
    • InChI Key: CLQHWAUCGWXYJN-UHFFFAOYSA-N
    • SMILES: O(CC#C)C(C1C(N)=NN(C)C=1)=O

Computed Properties

  • Exact Mass: 179.069476538g/mol
  • Monoisotopic Mass: 179.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 70.1Ų

prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>

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Additional information on prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2172602-25-2): A Comprehensive Overview

Prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, identified by its CAS number 2172602-25-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of a propargyl group and a pyrazole core, has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science.

The structural motif of prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate encompasses several key functional groups that contribute to its reactivity and biological activity. The propargyl group (—C≡C—H) introduces a site for further functionalization, while the pyrazole ring provides a scaffold that is commonly found in numerous bioactive molecules. Specifically, the presence of an amino group at the 3-position and a carboxylate group at the 4-position enhances the compound's potential as a precursor in medicinal chemistry.

In recent years, there has been growing interest in heterocyclic compounds, particularly those containing the pyrazole scaffold, due to their wide range of biological activities. Pyrazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. The introduction of additional functional groups, such as the propargyl moiety in prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, expands the chemical space available for designing novel therapeutic entities.

The compound's unique structure also makes it a valuable intermediate in synthetic chemistry. The propargyl group can undergo various transformations, including Sonogashira coupling, which allows for the introduction of aryl or vinyl groups at the terminal alkyne position. This reactivity is particularly useful in constructing more complex molecular architectures. Additionally, the carboxylate group can be used to form amides or esters, further extending the synthetic possibilities.

Recent research has highlighted the importance of propargyl-substituted pyrazoles in medicinal chemistry. For instance, studies have demonstrated that propargylpyrazoles exhibit significant inhibitory activity against certain enzymes and receptors involved in disease pathways. The combination of the pyrazole core with other pharmacophores has led to the development of novel compounds with enhanced pharmacological profiles. The amino group in prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate also provides a site for further derivatization, allowing chemists to fine-tune the properties of their synthetic targets.

The potential applications of this compound extend beyond pharmaceuticals. In material science, for example, pyrazole derivatives have been explored as components in organic electronic materials due to their ability to form stable coordination complexes with metal ions. These complexes can be used in various applications, including luminescent devices and catalytic systems.

The synthesis of prop-2-yn-1-yl 3-amino-1-methyl-1H-pyrazole-4-carboxylate involves several key steps that highlight its synthetic utility. Typically, the synthesis begins with the preparation of a propargylated pyrazole intermediate followed by functionalization at the 3-position with an amino group and at the 4-position with a carboxylate group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds.

In conclusion, propargyl-substituted pyrazoles, exemplified by propylenevinylethynylaminepyridinecarboxylic acid, represent a class of compounds with broad applications in pharmaceuticals and materials science. The structural features of these molecules make them valuable scaffolds for drug discovery and synthetic chemistry. As research continues to uncover new biological activities and synthetic strategies, compounds like 2172602−25−2 are likely to play an increasingly important role in developing next-generation therapeutics and materials.

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